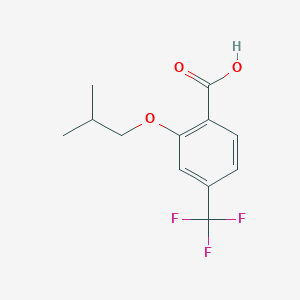

amido}(p-cymene)ruthenium(II)](/img/structure/B13726106.png)

Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

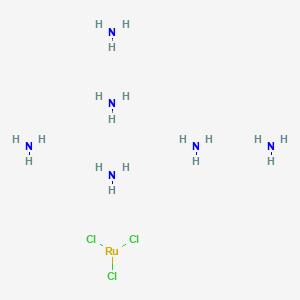

RuCl(p-cymene)[(S,S)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric transfer hydrogenation reactions, particularly for the reduction of imines and ketones . The compound’s full name is [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl)benzene]-ruthenium .

Vorbereitungsmethoden

The synthesis of RuCl(p-cymene)[(S,S)-Ts-DPEN] typically involves the reaction of dichloro(p-cymene)ruthenium(II) dimer with (S,S)-Ts-DPEN in the presence of a base . The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The product is usually obtained as a solid, which can be purified by recrystallization .

Analyse Chemischer Reaktionen

RuCl(p-cymene)[(S,S)-Ts-DPEN] is primarily used in asymmetric transfer hydrogenation reactions. It can reduce a variety of imines and ketones to their corresponding amines and alcohols, respectively . Common reagents used in these reactions include hydrogen donors such as isopropanol or formic acid . The major products formed are chiral amines and alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .

Wissenschaftliche Forschungsanwendungen

RuCl(p-cymene)[(S,S)-Ts-DPEN] has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for asymmetric transfer hydrogenation reactions, which are important for the synthesis of chiral compounds . The compound’s ability to catalyze the formation of chiral molecules makes it valuable for the production of enantiomerically pure pharmaceuticals . In industry, it is used in the production of fine chemicals and intermediates for various applications .

Wirkmechanismus

The mechanism of action of RuCl(p-cymene)[(S,S)-Ts-DPEN] in asymmetric transfer hydrogenation involves the formation of a six-membered transition state . The ruthenium center coordinates with the substrate and the hydrogen donor, facilitating the transfer of hydrogen to the substrate . This process results in the reduction of the substrate and the formation of the desired chiral product . The chiral ligand (S,S)-Ts-DPEN plays a crucial role in determining the stereochemistry of the product .

Vergleich Mit ähnlichen Verbindungen

RuCl(p-cymene)[(S,S)-Ts-DPEN] can be compared with other similar compounds such as RuCl(p-cymene)[(R,R)-Ts-DPEN], RuCl(p-cymene)[(S)-BINAP], and RAPTA-C . These compounds also contain a ruthenium center complexed with various ligands and are used in asymmetric hydrogenation reactions . RuCl(p-cymene)[(S,S)-Ts-DPEN] is unique due to its specific chiral ligand, which provides high enantioselectivity in hydrogenation reactions .

Eigenschaften

Molekularformel |

C31H35ClN2O2RuS |

|---|---|

Molekulargewicht |

636.2 g/mol |

IUPAC-Name |

(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |

InChI |

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1 |

InChI-Schlüssel |

AZFNGPAYDKGCRB-UHFFFAOYSA-M |

Kanonische SMILES |

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,3S,4S,6R,7S,14R)-6-[(2-Diethylaminoethylthio)acetoxy]-3-hydroxy-2,4,7,14-tetramethyl-4-vinyltricyclo[5,4,3,01.8]tetradecan-9-one](/img/structure/B13726041.png)

![n-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-n'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B13726061.png)

![6-(Trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13726103.png)

![[(2R,3R,4R,6R)-3-acetyloxy-2-methyl-6-[(1S,2R,7R,9S,10S,11S)-2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl]oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate](/img/structure/B13726110.png)